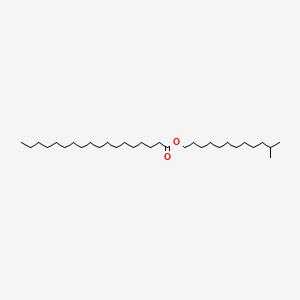![molecular formula C10H10Cl8 B1581427 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane CAS No. 84227-47-4](/img/structure/B1581427.png)
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane
Vue d'ensemble
Description
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane is a chlorinated hydrocarbon known for its complex structure and significant chemical properties. This compound is part of a class of chemicals often used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane typically involves multiple chlorination steps. The starting material is usually a bicyclic hydrocarbon, which undergoes successive chlorination reactions under controlled conditions to achieve the desired level of chlorination. Common reagents include chlorine gas and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are carried out in reactors designed to handle the highly reactive chlorine gas and the exothermic nature of the chlorination reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated carboxylic acids, while reduction can produce less chlorinated hydrocarbons.
Applications De Recherche Scientifique
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chlorination reactions.
Biology: Investigated for its effects on biological systems, particularly its potential as a pesticide or biocide.
Medicine: Explored for its potential therapeutic properties, including its use in developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, disrupting normal cellular functions. The pathways involved often include oxidative stress and disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene, 1,1,2,3,4,4-hexachloro-: Another chlorinated hydrocarbon with similar reactivity but different structural properties.
5,6-Bis(chloromethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene: Shares a similar bicyclic structure but differs in the position and number of chlorine atoms.
Uniqueness
1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane is unique due to its specific arrangement of chlorine atoms and its dichloromethyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable for specific industrial and research applications.
This detailed overview provides a comprehensive understanding of 1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[311]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
1,2,3,4,5,7-hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c1-7(2)8(16)3(11)4(12)9(17,6(14)15)10(7,18)5(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEYBSZJQZPNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(C(C(C(C1(C2Cl)Cl)(C(Cl)Cl)Cl)Cl)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274462 | |
| Record name | 1,2,3,4,5,7-hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84227-47-4 | |
| Record name | 1,2,3,4,5,7-hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



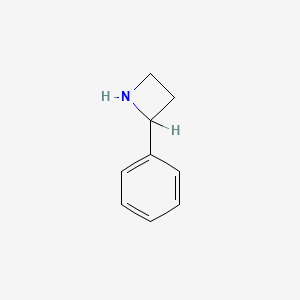
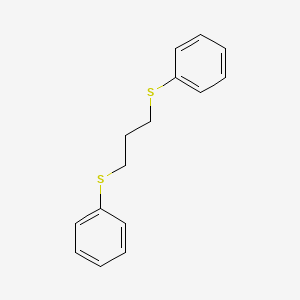


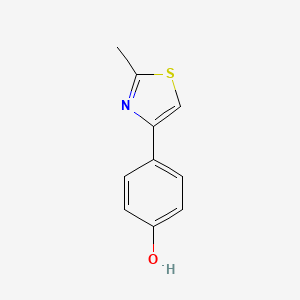
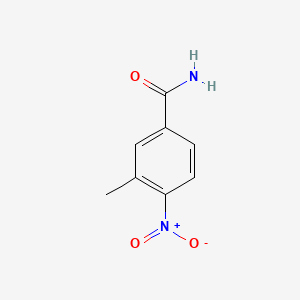


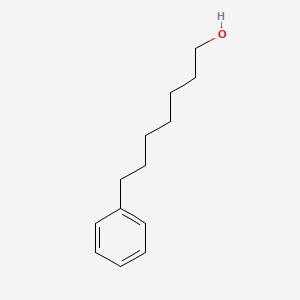
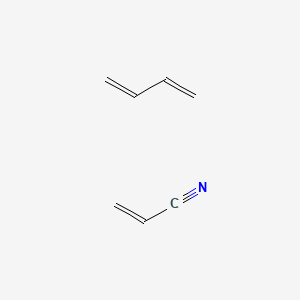

![3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B1581366.png)
